molecular formula C8H7Br2NO3 B14422314 2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol

2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol

Cat. No.: B14422314
M. Wt: 324.95 g/mol
InChI Key: OKJXLDFCOUFPMH-QDEBKDIKSA-N
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Description

2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol is a brominated phenolic compound It is characterized by the presence of two bromine atoms, a hydroxy group, and a methylcarbonimidoyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol typically involves the bromination of phenolic compounds. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the bromination occurs selectively at the 2 and 4 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly brominating agents is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the bromine atoms or modify the imidoyl group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Debrominated phenols or modified imidoyl derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol involves its interaction with various molecular targets. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling. By inhibiting PTP1B, the compound can enhance insulin sensitivity and glucose uptake in cells . Additionally, its brominated structure allows it to interact with and disrupt microbial cell membranes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol is unique due to the presence of the imidoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H7Br2NO3

Molecular Weight

324.95 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol

InChI

InChI=1S/C8H7Br2NO3/c1-3(11-14)4-2-5(9)8(13)6(10)7(4)12/h2,12-14H,1H3/b11-3+

InChI Key

OKJXLDFCOUFPMH-QDEBKDIKSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC(=C(C(=C1O)Br)O)Br

Canonical SMILES

CC(=NO)C1=CC(=C(C(=C1O)Br)O)Br

Origin of Product

United States

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